10,12-Hexadecadien-1-ol

Beschreibung

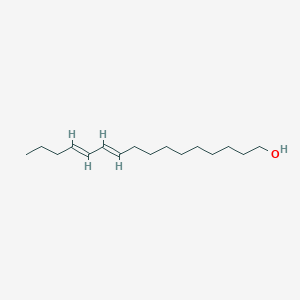

Structure

3D Structure

Eigenschaften

IUPAC Name |

(10E,12E)-hexadeca-10,12-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4+,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVIWCVVOFNUST-YTXTXJHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347669 | |

| Record name | (10E,12E)-10,12-Hexadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-19-5 | |

| Record name | Bombykol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10E,12E)-10,12-Hexadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,12-HEXADECADIEN-1-OL, (10E,12E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU3GXT3OGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

10,12-Hexadecadien-1-ol discovery and isolation

An In-depth Technical Guide on the Discovery and Isolation of 10,12-Hexadecadien-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a conjugated fatty alcohol, is a pivotal molecule in the field of chemical ecology, most notably as the first sex pheromone to be chemically characterized. Its primary isomer, (10E, 12Z)-10,12-Hexadecadien-1-ol, known as bombykol (B110295), is the potent sex attractant of the female silkworm moth, Bombyx mori. The discovery and synthesis of bombykol marked a turning point in the understanding of chemical communication in insects and has since spurred extensive research into its biosynthesis, mode of action, and potential applications in pest management and as a tool for studying olfactory mechanisms. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its most biologically active isomer, bombykol. It details the experimental protocols for its extraction and analysis, presents key quantitative data, and illustrates the biosynthetic and signaling pathways involved in its function.

Discovery and Historical Context

The journey to uncover the chemical identity of this compound is a landmark in the history of natural products chemistry. In 1959, after nearly two decades of painstaking work, German chemist Adolf Butenandt and his team successfully isolated and identified bombykol from the female silkworm moth, Bombyx mori.[1][2][3] This was the first time a pheromone had been chemically characterized.[1][2]

The isolation was a monumental task, requiring the extraction of the abdominal tips of over 500,000 female moths to yield a mere 12 mg of the pure substance.[1][4] Butenandt's team employed a bioassay-guided fractionation approach.[1] The bioassay consisted of observing the "flutter dance," a characteristic wing-flapping behavior exhibited by male moths in the presence of the female sex pheromone.[1] This allowed the researchers to track the active compound through various purification steps.

The structure of bombykol was elucidated using a combination of chemical degradation and the then-emerging technique of infrared spectroscopy, which indicated the presence of a primary alcohol and conjugated double bonds.[1][4] The definitive proof of its structure as (10E, 12Z)-10,12-Hexadecadien-1-ol was achieved through total synthesis of all four possible geometric isomers and comparing their biological activity. One isomer was found to be orders of magnitude more potent than the others, confirming the structure of the natural pheromone.[5]

Physicochemical and Spectroscopic Data

This compound is a long-chain unsaturated fatty alcohol with the molecular formula C₁₆H₃₀O.[6][7] Several geometric isomers exist, with the (10E, 12Z) isomer (bombykol) being the most biologically significant. The physicochemical and spectroscopic properties of the most common isomers are summarized in the tables below.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (10E, 12Z)-10,12-Hexadecadien-1-ol (Bombykol) | (10E, 12E)-10,12-Hexadecadien-1-ol | (10Z, 12E)-10,12-Hexadecadien-1-ol |

| Molecular Formula | C₁₆H₃₀O | C₁₆H₃₀O | C₁₆H₃₀O |

| Molecular Weight | 238.41 g/mol [8] | 238.41 g/mol [6] | 238.41 g/mol [8] |

| CAS Number | 765-17-3 | 765-19-5[6] | 1002-94-4[8][9][10] |

| Boiling Point | 298.3 °C at 760 mmHg (estimated)[11] | Not available | 298.3 °C at 760 mmHg (estimated)[9] |

| Flash Point | 133.5 °C (estimated)[11] | Not available | 133.5 °C (estimated)[9] |

| Density | 0.859 g/cm³ (estimated)[9] | Not available | 0.859 g/cm³ (estimated)[9] |

| logP (o/w) | 6.220 (estimated)[11] | 5.9[6] | 5.9[8] |

| Water Solubility | 0.3663 mg/L at 25 °C (estimated)[11] | Not available | Not available |

Table 2: Spectroscopic Data for (10E, 12Z)-10,12-Hexadecadien-1-ol (Bombykol)

| Spectroscopic Technique | Key Features |

| ¹H NMR | Confirms the stereochemistry of the double bonds.[12] |

| ¹³C NMR | Provides information on the carbon skeleton. |

| Mass Spectrometry (GC-MS) | Key mass fragments (m/z): 67, 81, 95, 109, 121, 135, 149, 163.[13] The base peak for many hexadecadienols with conjugated diene systems between positions 9 and 13 is often at m/z 67.[14] |

| Infrared (IR) Spectroscopy | Shows absorptions indicative of an alcohol group and conjugated double bonds.[1] |

Experimental Protocols

Isolation of Bombykol from Bombyx mori Pheromone Glands

This protocol is a generalized representation based on modern adaptations of the original extraction principles.

Objective: To extract and purify bombykol from the pheromone glands of female Bombyx mori.

Materials:

-

Pheromone glands from virgin female Bombyx mori (excised from the abdominal tips).

-

Hexane (B92381) (HPLC grade).

-

Dichloromethane (B109758) (HPLC grade).

-

Anhydrous sodium sulfate (B86663).

-

Silica (B1680970) gel for column chromatography.

-

Glass vials, Pasteur pipettes, rotary evaporator, and column chromatography apparatus.

Procedure:

-

Extraction:

-

Excise the pheromone glands from the abdominal tips of virgin female moths.

-

Immediately place the glands in a glass vial containing a known volume of hexane or dichloromethane (e.g., 100-500 µL per gland).[13]

-

Sonicate the sample for a short period (e.g., 15 minutes) to aid in the extraction process.

-

Allow the tissue to extract for several hours at a cool temperature.

-

-

Filtration and Concentration:

-

Carefully remove the tissue debris from the solvent.

-

Pass the extract through a small column containing anhydrous sodium sulfate to remove any water.

-

Concentrate the extract to a smaller volume using a gentle stream of nitrogen or a rotary evaporator.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column with a non-polar solvent like hexane.

-

Load the concentrated extract onto the column.

-

Elute the column with a gradient of increasing polarity, for example, by gradually adding diethyl ether to the hexane.

-

Collect fractions and analyze them by GC-MS to identify those containing bombykol.

-

-

Final Concentration:

-

Combine the bombykol-containing fractions and concentrate them to a final desired volume.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in a sample.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain unsaturated alcohols.[13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Procedure:

-

Sample Preparation: Dissolve the extract or synthetic standard in a suitable solvent (e.g., hexane) to an appropriate concentration.

-

Injection: Inject 1 µL of the sample into the GC.

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with that of an authentic standard.[14]

-

For quantification, create a calibration curve using standards of known concentrations.

-

Biosynthesis and Signaling Pathway

Biosynthesis of Bombykol

Bombykol is synthesized de novo in the pheromone gland cells of the female moth from acetyl-CoA through the fatty acid synthesis pathway.[15] The key steps are outlined below:

-

Fatty Acid Synthesis: Acetyl-CoA is converted to the C16 fatty acyl, palmitoyl-CoA.

-

Desaturation: A bifunctional ∆11-desaturase/∆10,12-desaturase enzyme (Bmpgdesat1) introduces two double bonds into the palmitoyl (B13399708) chain. It first creates a monounsaturated intermediate and then a conjugated diene.[16]

-

Storage: The resulting (10E, 12Z)-10,12-hexadecadienoate is stored as a triacylglycerol ester in lipid droplets within the pheromone gland cells.[16]

-

Release and Reduction: Upon stimulation by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), the stored ester is hydrolyzed, and the free fatty acid is reduced to the corresponding alcohol, bombykol, by a fatty-acyl reductase (pgFAR).[15][17]

Caption: Biosynthesis pathway of bombykol in Bombyx mori.

Olfactory Signaling Pathway

The detection of bombykol by the male moth is a highly sensitive and specific process that occurs in the antennae.

-

Pheromone Binding: Bombykol molecules enter the pores of the male moth's antennal sensilla and are bound by a Pheromone Binding Protein (PBP) in the aqueous sensillar lymph. The PBP solubilizes the hydrophobic bombykol and transports it to the olfactory receptor neuron.[1]

-

Receptor Activation: The bombykol-PBP complex interacts with the olfactory receptor BmOR1, which is a G protein-coupled receptor expressed on the dendritic membrane of the olfactory receptor neuron.[18] The binding of bombykol to BmOR1 is highly specific.

-

Signal Transduction: Activation of BmOR1 is thought to initiate a G-protein-mediated signaling cascade, potentially involving both ionotropic and metabotropic mechanisms, leading to the depolarization of the neuron and the generation of an action potential.[19]

-

Neural Processing: The action potential travels to the antennal lobe of the moth's brain, where the information is processed, ultimately leading to the characteristic mating behavior.

Caption: Olfactory signaling cascade for bombykol in male Bombyx mori.

Conclusion

The discovery and isolation of this compound, particularly its isomer bombykol, represents a seminal achievement in chemical ecology and natural product chemistry. The methodologies developed for its identification and characterization laid the groundwork for the study of countless other pheromones. For researchers, scientists, and drug development professionals, the story of bombykol offers more than just historical context; it provides a fundamental model for understanding insect olfaction, from ligand-receptor interactions to complex behavioral outputs. The detailed protocols and data presented in this guide serve as a valuable resource for those working on pheromone research, the development of novel pest control strategies, and the broader field of sensory biology. The ongoing investigation into the intricacies of bombykol's biosynthesis and signaling continues to yield new insights into the molecular basis of chemical communication.

References

- 1. In pursuit of Bombykol | Feature | RSC Education [edu.rsc.org]

- 2. acs.org [acs.org]

- 3. benchtwentyone.wordpress.com [benchtwentyone.wordpress.com]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. rsc.org [rsc.org]

- 6. This compound | C16H30O | CID 5353007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. (10Z,12E)-10,12-Hexadecadien-1-ol | C16H30O | CID 12300194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. (E,Z)-10,12-hexadecadien-1-ol, 1002-94-4 [thegoodscentscompany.com]

- 12. Identification and functional characterization of a sex pheromone receptor in the silkmoth Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and characterization of hexadecadienyl compounds with a conjugated diene system, sex pheromone of the persimmon fruit moth and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Screening for the Genes Involved in Bombykol Biosynthesis: Identification and Functional Characterization of Bombyx mori Acyl Carrier Protein [frontiersin.org]

- 16. Bombykol - Wikipedia [en.wikipedia.org]

- 17. ars.usda.gov [ars.usda.gov]

- 18. A pheromone-binding protein mediates the bombykol-induced activation of a pheromone receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Aromatic World of 10,12-Hexadecadien-1-ol: A Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,12-Hexadecadien-1-ol is a long-chain fatty alcohol that plays a crucial role in the chemical communication of numerous insect species, primarily as a sex pheromone. Its specific isomers are key to eliciting precise behavioral responses, making it a compound of significant interest for pest management strategies and ecological research. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound, with a focus on quantitative data, detailed experimental protocols for its analysis, and a visual representation of its biological signaling pathway and analytical workflows.

Natural Occurrence

This compound has been identified in a variety of natural sources, predominantly in insects of the order Lepidoptera. It is also found in some plant species. The specific isomer and its concentration can vary significantly between species.

Insect Pheromones

As a sex pheromone, this compound is typically produced by female insects to attract males for mating. The most well-known example is bombykol (B110295), the (10E, 12Z)-isomer, which is the primary sex pheromone of the domestic silk moth, Bombyx mori.[1][2][3] The presence of this compound has also been reported in other moth species, including those from the Plusiinae and Sphingidae families, as well as in Hemileuca electra.[4]

Table 1: Quantitative Occurrence of this compound in Various Insect Species

| Species | Isomer(s) | Quantity/Ratio | Source (Organ/Tissue) | Reference(s) |

| Bombyx mori (Silk Moth) | (10E, 12Z)-10,12-hexadecadien-1-ol (Bombykol) | ~1.5 µg / female | Pheromone gland | [1] |

| Hemileuca electra | This compound (isomer not specified) | Data available, specific quantity not provided in search results | Not specified | [4] |

| Sphingid Moths | 10,12-hexadecadienyl aldehydes and acetates | Attractant, specific quantities of the alcohol not detailed | Scent glands | [5] |

Plant Sources

While less common than in insects, this compound has been identified in plant extracts. This suggests a potential role in plant-insect interactions or as a constituent of the plant's secondary metabolism.

Table 2: Occurrence of this compound in Plant Species

| Plant Species | Part of Plant | Method of Identification | Quantitative Data | Reference(s) |

| Aplotaxis auriculata | Rhizome | GC-MS analysis of methanolic extract | Present, but concentration not specified | [6] |

| Quercus leucotrichophora | Not specified | Not specified | Not specified |

Experimental Protocols

The identification and quantification of this compound from natural sources require sensitive and specific analytical techniques. The following are detailed methodologies for key experiments.

Extraction of this compound from Insect Pheromone Glands

This protocol describes the solvent extraction of pheromones from the glands of female moths.

Materials:

-

Virgin female moths

-

Dissecting scissors and forceps

-

Glass vials (2 mL) with Teflon-lined caps

-

Hexane (B92381) (High-purity, for pesticide residue analysis)

-

Microsyringe

-

Nitrogen gas supply with a gentle stream evaporator

Procedure:

-

Excise the pheromone gland from the terminal abdominal segments of a virgin female moth during its calling period (the period of pheromone release).

-

Immediately place the excised gland into a 2 mL glass vial containing a known volume of hexane (e.g., 100 µL).

-

Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Carefully remove the gland tissue from the solvent.

-

If necessary, concentrate the extract to a smaller volume (e.g., 10-20 µL) under a gentle stream of nitrogen to increase the concentration of the analyte for analysis.

-

The resulting extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Solid-Phase Microextraction (SPME) for Volatile Collection

SPME is a solvent-free technique for extracting volatile compounds from the headspace of a sample.[7][8][9][10][11]

Materials:

-

SPME device with a suitable fiber (e.g., Polydimethylsiloxane - PDMS)

-

Glass container with a septum-sealed lid

-

Live insect or excised pheromone gland

-

GC-MS system

Procedure:

-

Place the live insect or excised gland into the glass container and seal it.

-

Allow the volatiles to equilibrate in the headspace for a predetermined amount of time.

-

Expose the SPME fiber to the headspace by piercing the septum with the SPME needle and extending the fiber.

-

Keep the fiber exposed for a specific duration (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

-

Retract the fiber back into the needle and withdraw it from the container.

-

Immediately insert the SPME needle into the injection port of the GC-MS for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for the separation, identification, and quantification of volatile compounds like this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 or similar

-

Mass Spectrometer: Agilent 5973 or similar

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Analysis:

-

Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard.

-

Quantification can be performed by creating a calibration curve using known concentrations of the standard.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of its olfactory sensitivity.[12][13][14][15][16]

Materials:

-

Live insect

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Electrolyte solution (e.g., Ringer's solution)

-

Ag/AgCl wires

-

EAG amplifier

-

Air stimulus controller

-

Odor cartridges containing the test compound (this compound) and a control (e.g., solvent).

Procedure:

-

Immobilize the insect (e.g., in a pipette tip with the head and antennae exposed).

-

Under a microscope, carefully excise one antenna.

-

Mount the excised antenna between the two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is placed at the base.

-

Deliver a puff of clean, humidified air over the antenna to establish a baseline.

-

Deliver a puff of air that has passed through an odor cartridge containing a known concentration of this compound.

-

Record the resulting depolarization of the antennal membrane (the EAG response) using the amplifier.

-

Repeat with different concentrations and control stimuli to determine the antenna's sensitivity and specificity.

Signaling Pathways and Experimental Workflows

Pheromone Biosynthesis and Reception Pathway in Bombyx mori

The biosynthesis of bombykol in the pheromone gland of Bombyx mori and its subsequent detection by the male antenna involves a complex series of biochemical and neurological events.

Caption: Biosynthesis of Bombykol in the female and reception in the male Bombyx mori.

Experimental Workflow for Pheromone Identification

The process of identifying a new pheromone component involves a series of integrated steps, from sample collection to chemical identification and biological validation.

Caption: A generalized workflow for the identification and validation of insect sex pheromones.

Conclusion

This compound is a vital semiochemical with significant implications for understanding and manipulating insect behavior. The methodologies outlined in this guide provide a robust framework for its extraction, identification, and quantification from natural sources. Further research into the quantitative occurrence of this compound in a wider range of organisms and the elucidation of its biosynthetic pathways in other species will continue to be of great interest to the scientific community. The integration of chemical analysis with biological assays is paramount for confirming the ecological relevance of this and other semiochemicals.

References

- 1. pnas.org [pnas.org]

- 2. Specificity Determinants of the Silkworm Moth Sex Pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H30O | CID 5353007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. phytojournal.com [phytojournal.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Solid-phase microextraction for the investigation of sex pheromone of Eucosma notanthes Meyrick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ockenfels-syntech.com [ockenfels-syntech.com]

- 13. Electroantennography - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 16. m.youtube.com [m.youtube.com]

The Biosynthesis of 10,12-Hexadecadien-1-ol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of (10E, 12Z)-10,12-hexadecadien-1-ol, commonly known as bombykol (B110295), the primary sex pheromone of the female silkmoth, Bombyx mori. The biosynthesis of this C16 conjugated diene alcohol from the ubiquitous precursor, palmitoyl-CoA, is a remarkably efficient pathway involving a bifunctional desaturase and a specific reductase. This document details the key enzymatic steps, presents available quantitative data, outlines the experimental protocols used to elucidate the pathway, and provides a visual representation of the biosynthetic process. This information is intended to serve as a comprehensive resource for researchers in the fields of insect biochemistry, chemical ecology, and drug development, particularly those interested in the discovery and manipulation of biosynthetic pathways for pest management or the production of valuable semiochemicals.

Introduction

The biosynthesis of insect sex pheromones, particularly in Lepidoptera, represents a fascinating area of metabolic engineering, where common fatty acid metabolism is diverted to produce highly specific signaling molecules. The silkmoth, Bombyx mori, utilizes a relatively simple yet elegant pathway to synthesize its primary sex attractant, bombykol. Unlike many other moth pheromones, the biosynthesis of bombykol does not involve chain-shortening steps.[1] The entire process is localized within the pheromone gland of the female moth and is under the regulation of the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[2][3] This guide will dissect the core components of this pathway, from the initial fatty acid precursor to the final alcohol product.

The Biosynthetic Pathway of 10,12-Hexadecadien-1-ol

The biosynthesis of this compound commences with the C16 saturated fatty acyl-CoA, palmitoyl-CoA, which is a common product of fatty acid synthesis.[1][4] The pathway proceeds through two key enzymatic transformations: a two-step desaturation followed by a final reduction.

Step 1 & 2: Bifunctional Desaturation by B. mori Desat1

The initial and most critical steps in bombykol biosynthesis are catalyzed by a single, bifunctional fatty-acyl desaturase known as B. mori Desat1.[1][5] This enzyme is responsible for introducing two double bonds into the palmitoyl-CoA backbone.

-

First Desaturation: B. mori Desat1 first introduces a double bond at the Δ11 position of palmitoyl-CoA, creating the mono-unsaturated intermediate, (11Z)-hexadecenoyl-CoA.[1]

-

Second Desaturation: The same enzyme, B. mori Desat1, then acts on this monoene intermediate to introduce a second double bond, forming a conjugated diene system. This results in the formation of (10E, 12Z)-10,12-hexadecadienoyl-CoA.[1][5] The formation of the conjugated diene is a unique feature of this pathway.[5]

Step 3: Reduction by Pheromone Gland-Specific Fatty Acyl Reductase (pgFAR)

The final step in the biosynthesis is the reduction of the carboxyl group of (10E, 12Z)-10,12-hexadecadienoyl-CoA to a primary alcohol. This reaction is catalyzed by a pheromone gland-specific fatty acyl reductase (pgFAR).[3][4][6] This enzyme utilizes NADPH as a cofactor to produce the final product, (10E, 12Z)-10,12-hexadecadien-1-ol (bombykol).

Storage and Release of Precursors

The immediate precursor to bombykol, (10E, 12Z)-10,12-hexadecadienoate, is primarily stored as a triacylglycerol ester within cytoplasmic lipid droplets in the pheromone gland cells.[1][3] Upon stimulation by PBAN, lipolysis of these triacylglycerols occurs, releasing the fatty acid precursor for the final reduction step.[1]

Quantitative Data

Table 1: Substrate Specificity of Bombyx mori Pheromone Gland-Specific Fatty Acyl Reductase (pgFAR)

| Substrate | Relative Product Yield (%) |

| (10E, 12Z)-10,12-Hexadecadienoic acid | 100 |

| (11Z)-Hexadecenoic acid | Moderate |

| (11E)-Hexadecenoic acid | Moderate |

| Palmitic acid (16:0) | Low |

| Stearic acid (18:0) | Very Low |

Note: Data is qualitative based on published reports of substrate preference. Precise quantitative values are not available.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular cloning, heterologous expression, and functional characterization techniques.

Functional Characterization of B. mori Desat1

The bifunctional activity of B. mori Desat1 was determined through its expression in a heterologous system.

Methodology:

-

cDNA Library Construction: A cDNA library was constructed from the pheromone glands of female B. mori.

-

Gene Cloning: The full-length cDNA of the desat1 gene was isolated from the library.

-

Heterologous Expression: The desat1 cDNA was cloned into a baculovirus transfer vector and expressed in Sf9 insect cells.

-

Substrate Feeding: The transformed Sf9 cells were cultured in a medium supplemented with the precursor, palmitic acid.

-

Product Analysis: After incubation, fatty acid methyl esters were extracted from the cells and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products. The presence of both (11Z)-hexadecenoic acid and (10E, 12Z)-10,12-hexadecadienoic acid confirmed the bifunctional nature of the enzyme.

Functional Characterization of B. mori pgFAR

The substrate specificity and activity of the fatty acyl reductase were characterized using a yeast expression system.

Methodology:

-

cDNA Cloning: The cDNA encoding the pgFAR was isolated from a B. mori pheromone gland cDNA library.

-

Yeast Expression Vector: The pgFAR cDNA was cloned into a yeast expression vector.

-

Yeast Transformation: The expression vector was transformed into a suitable strain of Saccharomyces cerevisiae.

-

Substrate Specificity Assay: The transformed yeast cells were cultured in the presence of various potential fatty acid substrates (e.g., palmitic acid, (11Z)-hexadecenoic acid, (10E, 12Z)-10,12-hexadecadienoic acid).

-

Alcohol Extraction and Analysis: The resulting fatty alcohols were extracted from the yeast culture and analyzed by GC-MS to determine the product profile and assess the substrate preference of the enzyme.

RNA Interference (RNAi) for Gene Function Validation

Methodology:

-

dsRNA Synthesis: Double-stranded RNA (dsRNA) corresponding to the target gene (e.g., desat1 or pgFAR) was synthesized in vitro.

-

Injection: The dsRNA was injected into female pupae or newly emerged adults.

-

Pheromone Extraction: After a suitable incubation period, the pheromone was extracted from the pheromone glands of the treated moths.

-

Quantitative Analysis: The amount of bombykol produced was quantified using gas chromatography (GC) and compared to control (untreated or mock-injected) moths. A significant reduction in bombykol production in the dsRNA-treated moths confirmed the essential role of the target gene in the biosynthetic pathway.

Visualizing the Pathway and Experimental Workflow

Biosynthesis Pathway of this compound

Caption: Biosynthesis pathway of this compound (Bombykol).

Experimental Workflow for Enzyme Characterization

Caption: Experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound in Bombyx mori is a streamlined and highly specific metabolic pathway. The identification and characterization of the key enzymes, a bifunctional desaturase and a specific reductase, have provided a clear understanding of this process. This knowledge not only contributes to our fundamental understanding of insect biochemistry but also opens avenues for the biotechnological production of this valuable semiochemical. Further research focusing on the detailed enzyme kinetics and the regulatory networks governing this pathway will undoubtedly provide deeper insights and potential new targets for innovative pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkmoth, Bombyx mori, sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome-wide identification and expression profiling of the fatty acid desaturase gene family in the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional characterization of the Bombyx mori fatty acid transport protein (BmFATP) within the silkmoth pheromone gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ars.usda.gov [ars.usda.gov]

Unraveling the Structure of 10,12-Hexadecadien-1-ol: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 10,12-Hexadecadien-1-ol, a conjugated fatty alcohol with significance in chemical ecology, particularly as a component of insect pheromones. The structural characterization of its various isomers is paramount for understanding their biological activity and for the development of synthetic analogues for applications in pest management and drug development. This document outlines the key spectroscopic techniques and experimental protocols employed in defining the molecule's constitution and stereochemistry.

Introduction to this compound

This compound is a long-chain unsaturated alcohol with the molecular formula C₁₆H₃₀O. The presence of a conjugated diene system at the 10th and 12th carbon positions gives rise to four possible geometric isomers: (10E,12E), (10E,12Z), (10Z,12E), and (10Z,12Z). Each isomer possesses distinct physical and chemical properties, including unique biological activities. The most well-known isomer is (10E,12Z)-10,12-hexadecadien-1-ol, commonly known as bombykol, the sex pheromone of the female silkworm moth, Bombyx mori. The precise determination of the double bond geometry is therefore critical.

The structural elucidation of these isomers relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data and Interpretation

The following sections detail the characteristic spectroscopic data for the isomers of this compound. The data is presented in tabular format for ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, providing detailed information about the carbon skeleton and the stereochemistry of the double bonds.

Table 1: ¹H NMR Spectroscopic Data for the Olefinic Region of this compound Isomers (Typical Values)

| Proton | (10E,12E) Isomer (δ, ppm) | (10E,12Z) Isomer (Bombykol) (δ, ppm) | Key Coupling Constants (J, Hz) |

| H-10 | ~5.7-6.1 (m) | ~5.66 (dt, J ≈ 15.1, 7.0 Hz) | J(H10-H11) ≈ 15 Hz (trans) |

| H-11 | ~6.0-6.4 (m) | ~6.33 (dd, J ≈ 15.1, 11.0 Hz) | J(H11-H12) ≈ 11 Hz (cis/trans) |

| H-12 | ~6.0-6.4 (m) | ~5.98 (t, J ≈ 11.0 Hz) | J(H12-H13) ≈ 11 Hz (cis) |

| H-13 | ~5.7-6.1 (m) | ~5.33 (dt, J ≈ 11.0, 7.6 Hz) | J(H13-H14) ≈ 7.6 Hz |

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers (Typical Values)

| Carbon | (10E,12E) Isomer (δ, ppm) | (10E,12Z) Isomer (Bombykol) (δ, ppm) |

| C-1 | ~63.1 | ~62.1 |

| C-10 | ~130-135 | ~128.7 |

| C-11 | ~130-135 | ~130.0 |

| C-12 | ~130-135 | ~126.0 |

| C-13 | ~130-135 | ~134.1 |

| C-16 | ~14.1 | ~13.8 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For long-chain alcohols like this compound, the molecular ion peak (M⁺) at m/z 238 may be weak or absent in electron ionization (EI) mass spectra.[1]

Common Fragmentation Pathways:

-

α-cleavage: Breakage of the C-C bond adjacent to the oxygen atom.

-

Dehydration: Loss of a water molecule (M-18), leading to a peak at m/z 220.[1]

The fragmentation pattern of the hydrocarbon chain can also provide clues about the location of the double bonds. A characteristic fragment for many conjugated diene pheromones is observed at m/z 67.

Table 3: Key Mass Spectrometry Data

| m/z | Interpretation |

| 238 | Molecular Ion (M⁺) |

| 220 | [M - H₂O]⁺ |

| 67 | Characteristic fragment for conjugated dienes |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorptions for the hydroxyl group and the conjugated carbon-carbon double bonds.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3330 (broad) | O-H stretch | Alcohol |

| ~3010 | =C-H stretch | Alkene |

| ~1650 | C=C stretch (conjugated) | Conjugated Diene |

| ~985 | =C-H bend (trans) | trans-Double Bond |

| ~720 | =C-H bend (cis) | cis-Double Bond |

The presence and shape of the =C-H bending vibrations can help in assigning the stereochemistry of the double bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for detecting conjugated systems. The π → π* electronic transition in the conjugated diene of this compound results in a strong absorption in the UV region. The position of the absorption maximum (λmax) is characteristic of the conjugated system. For conjugated dienes, the λmax is typically in the range of 220-250 nm.[2]

Table 5: UV-Vis Spectroscopic Data

| Parameter | Typical Value |

| λmax | ~230-240 nm |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

2D NMR (COSY, HSQC, HMBC): These experiments are highly recommended for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule. Standard pulse programs available on modern NMR spectrometers should be utilized.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the this compound isomer in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10-100 µg/mL.

Instrumentation and Conditions:

-

Gas Chromatograph: Use a capillary column suitable for the analysis of fatty acid derivatives (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 60-80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C) to ensure elution of the compound.

-

Injector: Use a split/splitless injector in splitless mode for high sensitivity. The injector temperature should be set to around 250 °C.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with an ionization energy of 70 eV. Scan a mass range from m/z 40 to 400.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Liquid Sample: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Sample (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

ATR-FTIR: A drop of the liquid sample can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Prepare a dilute solution of the this compound isomer in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0 at the λmax.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Data Acquisition:

-

Record the spectrum over a wavelength range of approximately 200 to 400 nm.

-

First, record a baseline spectrum with the solvent-filled cuvette in the sample beam path.

-

Then, record the spectrum of the sample solution.

-

Determine the wavelength of maximum absorbance (λmax).

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound isomers is a multifaceted process that requires the synergistic application of various spectroscopic techniques. NMR spectroscopy, in particular, is indispensable for determining the precise connectivity and stereochemistry of the conjugated diene system. Complemented by mass spectrometry, IR, and UV-Vis spectroscopy, a complete and unambiguous structural assignment can be achieved. The detailed experimental protocols and tabulated data provided in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of these important semiochemicals.

References

Stereoisomers of 10,12-Hexadecadien-1-ol: A Technical Guide to Their Function and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 10,12-hexadecadien-1-ol, with a primary focus on their function as insect sex pheromones, particularly in the silkworm moth, Bombyx mori. The document details the biological activity of the different isomers, experimental protocols for their analysis, and the underlying signaling pathways.

Introduction to this compound Stereoisomers

This compound is a long-chain fatty alcohol with two double bonds, giving rise to four possible geometric isomers. The spatial arrangement of the substituents around these double bonds results in distinct three-dimensional structures, which in turn dictates their biological activity. The four stereoisomers are:

-

(10E, 12Z)-10,12-Hexadecadien-1-ol (Bombykol)

-

(10E, 12E)-10,12-Hexadecadien-1-ol

-

(10Z, 12E)-10,12-Hexadecadien-1-ol

-

(10Z, 12Z)-10,12-Hexadecadien-1-ol

Of these, (10E, 12Z)-10,12-hexadecadien-1-ol, famously known as bombykol (B110295) , is the primary and most potent sex pheromone released by female silkworm moths (Bombyx mori) to attract males for mating.[1] The other isomers have significantly lower or no biological activity, highlighting the remarkable specificity of the insect's olfactory system.

Function and Biological Activity

The primary function of bombykol is to elicit a specific behavioral cascade in male silkworm moths, leading them to the female for copulation. This process is initiated by the detection of the pheromone by specialized olfactory receptor neurons located in the sensilla trichodea on the male's antennae.

The biological activity of the stereoisomers of this compound is highly dependent on their geometric configuration. The (10E, 12Z) isomer, bombykol, is the most active, with other isomers showing dramatically reduced potency.

Quantitative Biological Activity Data

The following table summarizes the relative biological activity of the four stereoisomers of this compound based on electrophysiological and behavioral assays on Bombyx mori.

| Stereoisomer | Common Name | Relative EAG Response Amplitude | Behavioral Response Threshold | Receptor Binding Affinity (to BmPBP) |

| (10E, 12Z) | Bombykol | ++++ | Extremely Low (pg range)[2] | High (Kd ≈ 105 nM at pH 7)[3] |

| (10E, 12E) | + | 10,000-100,000x higher than Bombykol[4] | Low | |

| (10Z, 12E) | +/- | Very High / Inactive | Very Low | |

| (10Z, 12Z) | +/- | Very High / Inactive | Very Low |

Note: "+" indicates the magnitude of the response, with "++++" being the highest. Exact numerical values for EAG and receptor binding for all isomers are not consistently reported across literature, but the trend of bombykol's superior activity is well-established. One study noted that the natural (10E, 12Z)-isomer was at least 10^10 times more active than the other E/Z isomers.

Pheromone Signaling Pathway

The detection of bombykol initiates a well-characterized signaling cascade within the olfactory receptor neurons of the male moth.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Identification

GC-MS is a fundamental technique for separating and identifying the components of a pheromone blend.

Objective: To identify and quantify the stereoisomers of this compound in a sample.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, HP-88)

-

Helium (carrier gas)

-

Hexane (B92381) (solvent)

-

Synthetic standards of the four this compound stereoisomers

-

Sample containing the pheromone (e.g., extract from female pheromone glands)

Procedure:

-

Sample Preparation:

-

For pheromone gland extracts, dissect the glands from female moths and extract with a small volume of hexane for 10-20 minutes.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the sample into the GC injector port.

-

GC Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 240°C.

-

Hold: Maintain 240°C for 10 minutes.

-

-

Mass Spectrometer Settings:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass scan range: m/z 40-400.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the this compound isomers by comparing their retention times and mass spectra to those of the synthetic standards.

-

Quantify the amount of each isomer by integrating the peak areas and comparing them to a calibration curve generated from the standards.

-

Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to a volatile stimulus.

Objective: To determine the relative sensitivity of the male Bombyx mori antenna to the four stereoisomers of this compound.

Materials:

-

EAG system (amplifier, data acquisition system)

-

Microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Saline solution (e.g., Kaissling's saline)

-

Odor delivery system (puff generator)

-

Filter paper

-

Synthetic stereoisomers of this compound

-

Hexane (solvent)

Procedure:

-

Electrode Preparation: Fill the glass capillary electrodes with saline solution.

-

Antenna Preparation:

-

Anesthetize a male moth by chilling.

-

Excise an antenna at the base.

-

Mount the antenna between the two electrodes, with the base in the reference electrode and the tip in the recording electrode.

-

-

Stimulus Preparation:

-

Prepare serial dilutions of each stereoisomer in hexane (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).

-

Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

-

-

EAG Recording:

-

Pass a continuous stream of humidified, charcoal-filtered air over the antenna.

-

Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette, carrying the odorant to the antenna.

-

Record the resulting depolarization (negative voltage deflection).

-

Allow a recovery period (e.g., 30-60 seconds) between stimuli.

-

-

Data Analysis:

-

Measure the peak amplitude of the EAG response (in mV) for each stimulus.

-

Subtract the response to the solvent control to correct for mechanical stimulation.

-

Compare the dose-response curves for each stereoisomer.

-

Competitive Pheromone-Binding Protein (PBP) Assay

This assay measures the binding affinity of the different stereoisomers to the pheromone-binding protein (BmPBP).

Objective: To determine the dissociation constant (Kd) of each this compound stereoisomer with BmPBP.

Materials:

-

Fluorometer

-

Purified recombinant BmPBP

-

Fluorescent probe (e.g., N-phenyl-1-naphthylamine, 1-NPN)

-

Synthetic stereoisomers of this compound

-

Tris buffer (pH 7.4)

Procedure:

-

Binding of Fluorescent Probe:

-

Titrate a solution of BmPBP with increasing concentrations of 1-NPN and measure the fluorescence intensity.

-

Determine the dissociation constant of the BmPBP/1-NPN complex.

-

-

Competitive Binding:

-

Prepare a solution of BmPBP and 1-NPN at concentrations where a significant portion of the protein is bound to the probe.

-

Add increasing concentrations of each this compound stereoisomer (the competitor).

-

Measure the decrease in fluorescence as the stereoisomer displaces the 1-NPN from the PBP's binding site.

-

-

Data Analysis:

-

Plot the fluorescence intensity against the concentration of the competitor.

-

Calculate the IC50 value (the concentration of the competitor that displaces 50% of the bound probe).

-

Calculate the dissociation constant (Kd) for each stereoisomer using the Cheng-Prusoff equation.

-

Conclusion

The stereoisomers of this compound provide a classic example of the high degree of specificity in chemical communication in insects. The dramatic difference in biological activity between bombykol and its other geometric isomers underscores the importance of precise molecular geometry for receptor binding and subsequent signal transduction. The experimental protocols detailed in this guide provide a framework for the identification, quantification, and functional characterization of these and other semiochemicals, which is crucial for research in chemical ecology, neurobiology, and the development of sustainable pest management strategies.

References

- 1. Bombykol - Wikipedia [en.wikipedia.org]

- 2. Identification and functional characterization of a sex pheromone receptor in the silkmoth Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pheromonal activities of the bombykol isomer, (10E,12E)-10,12-hexadecadien-1-ol, in the pheromone gland of the silkmoth Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

10,12-Hexadecadien-1-ol as a Semiochemical: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 10,12-Hexadecadien-1-ol, a significant semiochemical in insect communication. The document details its chemical properties, biological role as a sex pheromone, and the intricate signaling pathways it triggers upon reception. A comprehensive collection of experimental protocols for the synthesis, purification, and analysis of this compound is presented, alongside methodologies for evaluating its electrophysiological and behavioral effects on target organisms. Quantitative data from relevant studies are summarized in structured tables, and key experimental workflows and signaling cascades are visualized through detailed diagrams to facilitate a deeper understanding of its function and application in research and pest management strategies.

Introduction

This compound is a long-chain fatty alcohol that functions as a crucial semiochemical, primarily acting as a sex pheromone in numerous insect species, particularly within the order Lepidoptera. Its various isomers, most notably the (10E, 12Z) configuration, are key components of the pheromone blends released by females to attract conspecific males for mating. The specificity of these chemical signals plays a vital role in reproductive isolation and species recognition. Understanding the chemical ecology, sensory perception, and behavioral responses mediated by this compound is fundamental for developing targeted and environmentally benign pest management strategies, such as mating disruption and mass trapping. This guide provides a detailed technical overview of this semiochemical, intended for researchers and professionals in chemical ecology, neurobiology, and drug development.

Chemical and Physical Properties

The biological activity of this compound is intrinsically linked to its specific stereochemistry. Different geometric isomers can elicit varied or no response in target insects. The properties of the most common isomers are detailed below.

| Property | (10E,12Z)-10,12-Hexadecadien-1-ol | (10E,12E)-10,12-Hexadecadien-1-ol |

| Molecular Formula | C₁₆H₃₀O[1][2] | C₁₆H₃₀O[2] |

| Molecular Weight | 238.41 g/mol [1][2] | 238.41 g/mol [2] |

| CAS Number | 765-17-3 | 765-19-5 |

| Appearance | Liquid | - |

| Boiling Point | 298.3 °C at 760 mmHg (estimated) | - |

| Density | 0.859 g/cm³ (estimated) | - |

| Flash Point | 133.5 °C (estimated) | - |

Biological Activity and Mechanism of Action

As a primary component of the female sex pheromone blend in species such as the gum leaf skeletonizer, Uraba lugens, (10E,12Z)-10,12-hexadecadien-1-ol, in conjunction with its acetate (B1210297), is essential for attracting males.[1] The ratio of these components is often critical for eliciting a full behavioral response. For instance, in U. lugens, the naturally occurring ratio of (10E,12Z)-hexadecadien-1-yl acetate to (10E,12Z)-hexadecadien-1-ol is approximately 86:14.[1]

The detection of this compound occurs in specialized olfactory sensory neurons (OSNs) housed within hair-like structures called sensilla on the male moth's antennae. The pheromone molecule is thought to be solubilized and transported through the aqueous sensillar lymph by pheromone-binding proteins (PBPs) to the olfactory receptors (ORs) located on the dendritic membrane of the OSNs.

The interaction between the pheromone and its specific OR initiates a signal transduction cascade that leads to the depolarization of the neuron and the generation of action potentials. These electrical signals are then transmitted to the antennal lobe, the primary olfactory center in the insect brain, for further processing, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.

Signaling Pathways

The perception of this compound by insect olfactory receptor neurons (ORNs) is a complex process that can involve both ionotropic and metabotropic signaling cascades. Upon binding of the pheromone to its specific olfactory receptor (OR), a conformational change is induced, leading to the opening of an ion channel and subsequent depolarization of the neuronal membrane.

4.1. Ionotropic Signaling Pathway

In the ionotropic pathway, the olfactory receptor itself is part of a ligand-gated ion channel complex. The binding of the pheromone directly opens the channel, allowing an influx of cations (such as Na⁺ and Ca²⁺), which leads to a rapid depolarization of the neuron and the generation of action potentials. This pathway is characterized by its speed, enabling the insect to respond quickly to changes in pheromone concentration.

4.2. Metabotropic Signaling Pathway

The metabotropic pathway involves G-protein coupled receptors (GPCRs). Upon pheromone binding, the GPCR activates a G-protein, which in turn initiates a second messenger cascade. A common pathway in insect olfaction involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then open calcium channels, leading to an influx of Ca²⁺ and subsequent depolarization. This pathway allows for signal amplification and modulation.

Experimental Protocols

5.1. Synthesis via Wittig Reaction

The (10E, 12Z) isomer of this compound can be synthesized using a Wittig reaction, which is a reliable method for forming carbon-carbon double bonds with stereochemical control. A general workflow is presented below.

Protocol:

-

Ylide Preparation: Prepare the phosphonium (B103445) ylide by reacting the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

-

Wittig Reaction: Add the aldehyde (10-hydroxydecanal) to the ylide solution at low temperature (e.g., -78 °C) and allow the reaction to warm to room temperature.

-

Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent like diethyl ether.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.

5.2. Purification by Flash Column Chromatography

Flash column chromatography is a standard method for purifying semiochemicals like this compound from reaction mixtures or natural extracts.

Protocol:

-

Column Packing: A glass column is dry- or wet-packed with silica gel.

-

Sample Loading: The crude sample is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the silica gel column.

-

Elution: A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is passed through the column to elute the compounds based on their polarity.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.

-

Concentration: Fractions containing the pure product are combined and the solvent is removed by rotary evaporation.

5.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile semiochemicals.

Protocol:

-

Sample Preparation: Pheromone glands are excised and extracted in a small volume of a non-polar solvent like hexane.

-

Injection: A small aliquot of the extract is injected into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column where compounds are separated based on their boiling points and interactions with the stationary phase.

-

Ionization and Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratios of the resulting ions are detected.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds, and the mass spectrum of each peak provides a fragmentation pattern that can be used for identification by comparison to spectral libraries and authentic standards.

5.4. Electroantennography (EAG)

EAG measures the overall electrical response of an insect antenna to an odorant stimulus.

Protocol:

-

Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes.

-

Stimulus Delivery: A puff of air carrying a known concentration of the semiochemical is delivered over the antenna.

-

Signal Recording: The change in electrical potential across the antenna is amplified and recorded.

-

Dose-Response: The procedure is repeated with a range of concentrations to generate a dose-response curve.

5.5. Single Sensillum Recording (SSR)

SSR allows for the recording of action potentials from individual olfactory sensory neurons.

Protocol:

-

Insect Preparation: The insect is immobilized, and the antenna is stabilized.

-

Electrode Placement: A recording electrode is inserted into a single sensillum, while a reference electrode is placed elsewhere on the insect's body.

-

Stimulus Delivery: A controlled puff of the semiochemical is delivered to the antenna.

-

Spike Sorting and Analysis: The recorded electrical activity is analyzed to distinguish the action potentials (spikes) from different neurons within the sensillum. The spike frequency in response to different odorant concentrations is quantified.

5.6. Wind Tunnel Behavioral Assay

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne pheromones in a controlled environment.

Protocol:

-

Moth Preparation: Male moths of a specific age and mating status are selected and acclimated to the experimental conditions.

-

Wind Tunnel Setup: A laminar airflow is established in the wind tunnel, and environmental conditions such as light intensity, temperature, and humidity are controlled.

-

Pheromone Source: A dispenser containing a known amount of the synthetic pheromone is placed at the upwind end of the tunnel.

-

Moth Release: Moths are released individually at the downwind end of the tunnel.

-

Behavioral Observation: The flight path and behaviors of the moth, such as taking flight, upwind anemotaxis (zigzagging flight), casting (flying across the wind), and landing at the source, are recorded and quantified.

Quantitative Data

Table 1: Representative Electroantennogram (EAG) Dose-Response Data (Data is hypothetical and for illustrative purposes)

| Concentration (ng/µL) | Mean EAG Response (mV) ± SEM |

| 0 (Control) | 0.1 ± 0.05 |

| 0.01 | 0.5 ± 0.1 |

| 0.1 | 1.2 ± 0.2 |

| 1 | 2.5 ± 0.3 |

| 10 | 4.8 ± 0.5 |

| 100 | 5.1 ± 0.4 |

Table 2: Representative Single Sensillum Recording (SSR) Dose-Response Data (Data is for bombykol, a related pheromone, from a study on transgenic Drosophila expressing a moth OR)

| Concentration (µg) | Spike Frequency (spikes/s) ± SEM |

| 0.01 | 25 ± 5 |

| 0.1 | 60 ± 8 |

| 1 | 110 ± 12 |

| 10 | 150 ± 15 |

| 100 | 155 ± 13 |

Table 3: Representative Wind Tunnel Behavioral Assay Data (Data is for a multi-component pheromone blend in the fall armyworm moth)[3]

| Behavioral Step | % Responding at 50 ppm | % Responding at 100 ppm | % Responding at 200 ppm | % Responding at 400 ppm |

| Take-off | 92 | 95 | 98 | 100 |

| Halfway to Source | 65 | 85 | 70 | 60 |

| Landing on Source | 40 | 70 | 55 | 45 |

Table 4: Pheromone Gland Content of Uraba lugens [1]

| Compound | Mean Amount (ng/female) ± SEM | Percentage of Total |

| (10E,12Z)-10,12-Hexadecadien-1-yl acetate | 2.5 ± 0.4 | 86% |

| (10E,12Z)-10,12-Hexadecadien-1-ol | 0.4 ± 0.1 | 14% |

Conclusion

This compound is a semiochemical of significant interest due to its central role in the chemical communication of numerous insect species. This guide has provided a comprehensive overview of its chemical properties, biological function, and the underlying signaling mechanisms. The detailed experimental protocols and representative quantitative data offer a valuable resource for researchers investigating this and other related semiochemicals. Further research to elucidate the precise details of the signaling cascade and to obtain more extensive quantitative dose-response data for a wider range of species will be crucial for advancing our understanding of insect chemical ecology and for the development of novel and effective pest management solutions. The visualization of workflows and signaling pathways provided herein serves as a foundational tool for both educational and research purposes in this dynamic field.

References

A Comprehensive Technical Review of 10,12-Hexadecadien-1-ol Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 10,12-Hexadecadien-1-ol, a significant semiochemical in the insect world. The document summarizes key research findings, presents quantitative data in structured tables, details experimental protocols for its synthesis and analysis, and visualizes complex biological pathways and experimental workflows.

Introduction

This compound is a long-chain fatty alcohol that functions as a sex pheromone for numerous species of Lepidoptera. The most well-known isomer is (10E, 12Z)-10,12-Hexadecadien-1-ol, commonly known as bombykol (B110295), the sex pheromone of the female silkworm moth, Bombyx mori. First identified by Adolf Butenandt in 1959, it was the first pheromone to be chemically characterized. This pioneering work opened the door to the field of chemical ecology and has had significant implications for pest management and the study of insect behavior and physiology. This guide will delve into the synthesis, biological activity, and the underlying molecular mechanisms of this important natural product.

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for its function as a volatile signaling molecule. The specific stereochemistry of the conjugated diene system is critical for its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀O | --INVALID-LINK-- |

| Molecular Weight | 238.41 g/mol | --INVALID-LINK-- |

| IUPAC Name | (10E,12Z)-Hexadeca-10,12-dien-1-ol | --INVALID-LINK-- |

| CAS Number | 765-17-3 ((10E,12Z)-isomer) | --INVALID-LINK-- |

| Boiling Point | 298.3 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.859 g/cm³ | --INVALID-LINK-- |

Synthesis of (10E, 12Z)-10,12-Hexadecadien-1-ol

The stereoselective synthesis of bombykol is a significant challenge in organic chemistry. The Wittig reaction is a commonly employed method to create the conjugated diene with the correct stereochemistry.

Experimental Protocol: Wittig Synthesis

This protocol is a representative example of a Wittig-based synthesis of (10E, 12Z)-10,12-Hexadecadien-1-ol.

Step 1: Synthesis of the Phosphonium (B103445) Salt

-

To a solution of triphenylphosphine (B44618) (1.2 equivalents) in anhydrous toluene (B28343), add 1-bromo-2-butyne (B41608) (1.0 equivalent).

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.

-

Wash the salt with cold toluene and dry under vacuum.

Step 2: Synthesis of the Aldehyde Fragment

-

Protect the hydroxyl group of 10-undecen-1-ol (B85765) with a suitable protecting group (e.g., tetrahydropyranyl ether).

-

Perform ozonolysis on the protected alkene followed by a reductive workup (e.g., with zinc dust or dimethyl sulfide) to yield the corresponding aldehyde.

Step 3: The Wittig Reaction

-

Suspend the phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C.

-

Add a strong base, such as n-butyllithium (1.1 equivalents), dropwise to generate the ylide.

-

After stirring for 30 minutes, add the aldehyde fragment (1.0 equivalent) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Deprotection and Purification

-

Deprotect the hydroxyl group using acidic conditions (e.g., p-toluenesulfonic acid in methanol).

-

Purify the crude product by column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate (B1210297) gradient, to afford pure (10E, 12Z)-10,12-Hexadecadien-1-ol.

| Step | Reagents and Conditions | Typical Yield |

| Phosphonium Salt Formation | Triphenylphosphine, 1-bromo-2-butyne, toluene, reflux | >90% |

| Aldehyde Synthesis | 10-undecen-1-ol, protecting group, O₃, reductive workup | ~80% |

| Wittig Reaction | Phosphonium salt, n-BuLi, aldehyde, THF, -78 °C to rt | 60-70% |

| Purification | Silica gel column chromatography | >95% purity |

Biosynthesis of Bombykol in Bombyx mori

The biosynthesis of bombykol in the pheromone gland of the female silkworm moth is a well-studied process regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1] It begins with acetyl-CoA and proceeds through the fatty acid synthesis pathway.

Pheromone Biosynthesis Activating Neuropeptide (PBAN) Signaling Pathway

The binding of PBAN to its G-protein coupled receptor (GPCR) on the pheromone gland cell membrane initiates a signaling cascade that leads to the production of bombykol.[1][2][3] This process involves an influx of extracellular Ca²⁺, which activates downstream enzymes.[2]

References

- 1. Unraveling the pheromone biosynthesis activating neuropeptide (PBAN) signal transduction cascade that regulates sex pheromone production in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms underlying PBAN signaling in the silkmoth Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pheromone biosynthesis activating neuropeptide family in insects: a review [frontiersin.org]

Unveiling the Scent: A Technical Guide to 10,12-Hexadecadien-1-ol in Lepidopteran Pheromone Glands

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of 10,12-hexadecadien-1-ol, a crucial sex pheromone component in numerous Lepidoptera species. We delve into its biosynthesis, the intricate signaling pathways it triggers, and the precise experimental protocols utilized for its study. This document is designed to serve as a comprehensive resource, providing the foundational knowledge necessary for research and development in areas such as pest management and drug discovery.

Quantitative Analysis of this compound and Related Compounds

The precise composition and quantity of pheromone components are critical for species-specific communication. The following tables summarize quantitative data on this compound and its precursors or related compounds found in the pheromone glands of various Lepidopteran species.

Table 1: Pheromone Component Ratios in Hemileuca nevadensis

| Compound | Retention Time (min) | Amount (ng/gland) |

| (E10,Z12)-hexadecadienal (E10,Z12-16:Ald) | 20.5 | Major Component |

| (E10,Z12)-hexadecadien-1-ol (E10,Z12-16:OH) | 21.2 | Trace |

| (E10,Z12)-hexadecadien-1-yl acetate (B1210297) (E10,Z12-16:Ac) | 22.1 | Trace |

Data extracted from solvent extracts of female sex pheromone glands. The aldehyde is the major component, while the alcohol and acetate are present in detectable but significantly smaller quantities.[1]

Table 2: Fatty Acyl Precursors in Pheromone Glands

While specific quantitative data for this compound across a wide range of species is dispersed in literature, the general biosynthetic pathway points to the foundational role of C16 fatty acids. The table below indicates the common fatty acyl precursors identified in the pheromone glands of moths that produce C16 pheromones.

| Precursor | Common Name | Role |

| Hexadecanoic acid | Palmitic acid | Initial substrate for desaturation and modification |

| (Z)-11-Hexadecenoic acid | Palmitoleic acid | Intermediate after initial desaturation |

The biosynthesis of most Type I moth sex pheromones, which includes this compound, originates from de novo synthesis of hexadecanoate (B85987) (16:Acyl).[2]

Biosynthesis of this compound

The production of this compound within the pheromone gland is a multi-step enzymatic process. The primary pathway involves the modification of a saturated fatty acid precursor through a series of desaturation and reduction steps. In the well-studied case of the silkmoth, Bombyx mori, this compound is known as bombykol (B110295).

The biosynthesis of bombykol, (10E,12Z)-10,12-hexadecadien-1-ol, is a classic example of Type I pheromone synthesis.[2] It begins with palmitoyl-CoA, which undergoes two sequential desaturation steps catalyzed by a bifunctional fatty-acyl desaturase.[3] This is followed by a reduction step to yield the final alcohol.

Caption: Biosynthetic pathway of this compound (Bombykol).

Experimental Protocols

The identification and quantification of this compound and the elucidation of its biosynthetic pathway rely on a suite of sophisticated analytical techniques.

Pheromone Gland Extraction and Analysis

A common workflow for the analysis of pheromone gland contents is detailed below. This process is crucial for identifying the specific components of a species' pheromone blend.

Caption: A typical workflow for the analysis of Lepidopteran pheromone glands.

Detailed Methodology for Pheromone Gland Extraction and GC-MS Analysis:

-